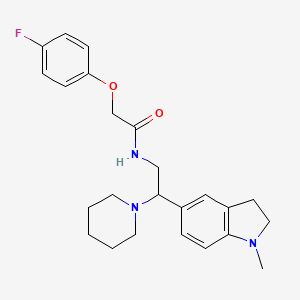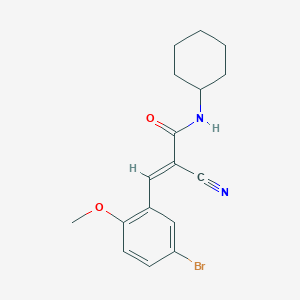
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide, also known as BRD0705, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Structural Analysis
Enaminone Chemistry : Enamino-thiones and enaminones are prepared through reactions involving specific precursors, leading to compounds with potential biological activities. Studies like Rasmussen, Shabana, and Lawesson (1981) delve into the preparation and alkylation of cyclic and non-cyclic enamino-thiones, highlighting the versatility of enaminones in synthetic chemistry (Rasmussen, Shabana, & Lawesson, 1981).
Crystallographic Studies : X-ray crystallography provides insights into the structure and conformation of enaminones, as shown in the study by Edafiogho et al. (2003), where the structure of a potent anticonvulsant enaminone was established. Such studies are crucial for understanding the relationship between structure and biological activity (Edafiogho et al., 2003).
Chemical Properties and Reactions
Analog Synthesis : Analogues of active metabolites, such as those studied by Ghosh, Zheng, and Uckun (1999), are crucial for the development of new pharmaceuticals. These analogues can inhibit specific enzymes or receptors, demonstrating the significance of structural modifications in medicinal chemistry (Ghosh, Zheng, & Uckun, 1999).
Cytotoxicity Studies : The synthesis and characterization of new compounds, such as those by Hassan, Hafez, and Osman (2014), assess their cytotoxicity against various cancer cell lines. Such research is foundational for the discovery of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Biological Applications
Anticonvulsant Properties : Enaminones, due to their unique structure, have shown potential as anticonvulsants. Studies like that of Kombian, Edafiogho, and Ananthalakshmi (2005) investigate their mechanism of action, suggesting these compounds work by enhancing GABA levels in the brain, providing a new avenue for the treatment of epilepsy and other seizure disorders (Kombian, Edafiogho, & Ananthalakshmi, 2005).
Analytical Characterization : The identification and quantification of psychoactive substances in biological matrices are crucial for forensic and clinical toxicology. De Paoli et al. (2013) demonstrated methods for analyzing arylcyclohexylamines, underscoring the importance of analytical techniques in understanding the pharmacokinetics and toxicology of novel psychoactive substances (De Paoli et al., 2013).
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-22-16-8-7-14(18)10-12(16)9-13(11-19)17(21)20-15-5-3-2-4-6-15/h7-10,15H,2-6H2,1H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPWIGBDSIAMAS-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

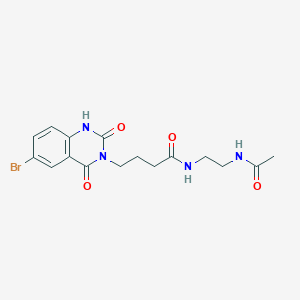

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)
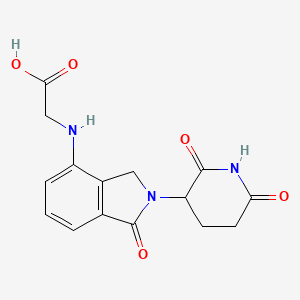
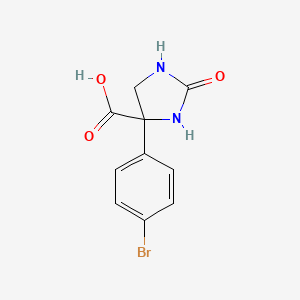
![N-(furan-2-ylmethyl)-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2747883.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2747884.png)


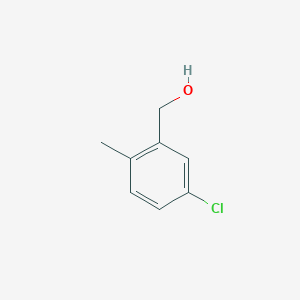
![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)
